19-(2-hydroxy-5-oxo-2H-furan-4-yl)-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,12,17-trione
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Overview
Description
Isolimonexic acid is a highly oxygenated terpenoid secondary metabolite found predominantly in citrus fruits such as lemons, limes, oranges, and grapefruits. It belongs to the family of citrus limonoids, which are known for their diverse pharmacological activities, including anticancer, antimicrobial, antioxidant, antidiabetic, and insecticidal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isolimonexic acid can be synthesized through various chemical reactions involving the opening of lactone rings and subsequent condensation with glucose. The synthetic route typically involves the use of organic solvents such as ethyl acetate and methanol for extraction and purification .
Industrial Production Methods: Industrially, isolimonexic acid is often extracted from the peel and seeds of citrus fruits. The process involves several steps, including extraction, purification, and crystallization. The use of advanced chromatographic techniques ensures the high purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Isolimonexic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by various reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Substitution: Halogenation and nitration reactions are performed using reagents like chlorine and nitric acid.
Major Products: The major products formed from these reactions include various derivatives of isolimonexic acid, which exhibit enhanced biological activities .
Scientific Research Applications
Isolimonexic acid has a wide range of scientific research applications:
Chemistry: It is used as a lead compound in the synthesis of new pharmacologically active molecules.
Biology: It serves as a model compound for studying the biosynthesis of terpenoids.
Medicine: Its anticancer, antimicrobial, and antioxidant properties make it a potential candidate for drug development.
Industry: It is used in the formulation of natural insecticides and preservatives
Mechanism of Action
The mechanism of action of isolimonexic acid involves its interaction with various molecular targets and pathways. It exerts its effects by binding to specific enzymes and receptors, thereby modulating their activity. For instance, its anticancer activity is attributed to the activation of caspase-7, leading to apoptosis in cancer cells . Additionally, it inhibits the fusion of viral proteins, making it a potential antiviral agent .
Comparison with Similar Compounds
Isolimonexic acid is structurally related to other citrus limonoids such as limonin, nomilin, and obacunone. it is unique in its higher oxygen content and specific biological activities. Similar compounds include:
Limonin: Known for its bitter taste and anticancer properties.
Nomilin: Exhibits antimicrobial and antidiabetic activities.
Obacunone: Used in traditional medicine for its anti-inflammatory properties
Isolimonexic acid stands out due to its potent antiviral and anticancer activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C26H30O10 |
---|---|
Molecular Weight |
502.5 g/mol |
IUPAC Name |
19-(2-hydroxy-5-oxo-2H-furan-4-yl)-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,12,17-trione |
InChI |
InChI=1S/C26H30O10/c1-22(2)13-8-14(27)24(4)12(25(13)10-32-16(28)9-15(25)35-22)5-6-23(3)18(11-7-17(29)33-20(11)30)34-21(31)19-26(23,24)36-19/h7,12-13,15,17-19,29H,5-6,8-10H2,1-4H3 |
InChI Key |
DNNFETMOXYZICP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=CC(OC7=O)O)C)C)C |
Origin of Product |
United States |
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